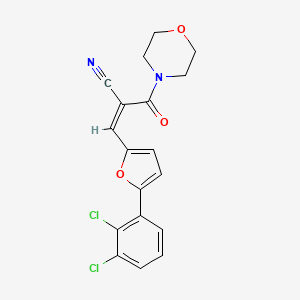
(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile: is a synthetic organic compound that features a furan ring substituted with a dichlorophenyl group and a morpholine-4-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced via a halogenation reaction, using reagents such as chlorine or bromine in the presence of a catalyst.
Attachment of the morpholine-4-carbonyl group: This step involves the reaction of the furan derivative with morpholine and a carbonyl source, such as phosgene or carbonyl diimidazole, under controlled conditions.
Formation of the acrylonitrile moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(piperidine-4-carbonyl)acrylonitrile
- (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(pyrrolidine-4-carbonyl)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-3-(5-(2,3-dichlorophenyl)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile exhibits unique properties due to the presence of the morpholine-4-carbonyl group. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Propriétés
IUPAC Name |
(Z)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-15-3-1-2-14(17(15)20)16-5-4-13(25-16)10-12(11-21)18(23)22-6-8-24-9-7-22/h1-5,10H,6-9H2/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPNNLEYXICRK-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)
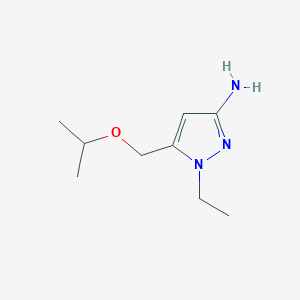
![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)
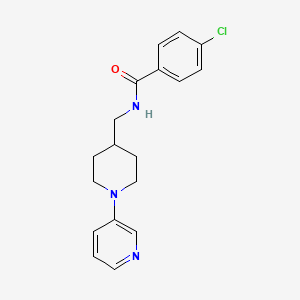
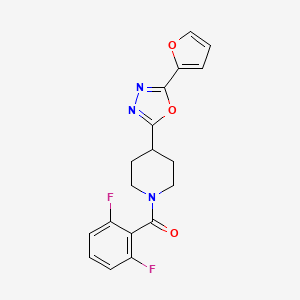

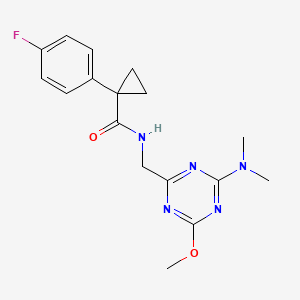
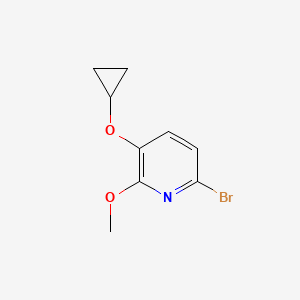

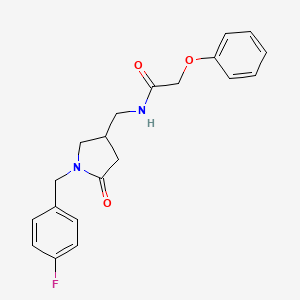

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)

